ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Physicochemical Profiling Drug-likeness Quinazolinone Benzoates

Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate, cataloged as Chembase ID 221788 and InterBioScreen ID STOCK1N-73048, is a synthetic small molecule belonging to the quinazolinone-benzoate class (C21H21N3O6, MW 411.4 g/mol). Its core structure features a 6,7-dimethoxy-4-oxoquinazoline linked via an N-acetyl bridge to an ortho-substituted ethyl benzoate.

Molecular Formula C21H21N3O6
Molecular Weight 411.4 g/mol
Cat. No. B12190644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Molecular FormulaC21H21N3O6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C21H21N3O6/c1-4-30-21(27)13-7-5-6-8-15(13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-14(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)
InChIKeyDZFJPHRHOHNZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate: A Structurally Defined Quinazolinone-Acetamido Benzoate for Targeted Research


Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate, cataloged as Chembase ID 221788 and InterBioScreen ID STOCK1N-73048, is a synthetic small molecule belonging to the quinazolinone-benzoate class (C21H21N3O6, MW 411.4 g/mol) [1]. Its core structure features a 6,7-dimethoxy-4-oxoquinazoline linked via an N-acetyl bridge to an ortho-substituted ethyl benzoate [2]. This specific substitution pattern differentiates it from the broader family of quinazolinone derivatives, which have been explored as inhibitors against targets such as Mycobacterium tuberculosis acetohydroxyacid synthase (AHAS) [3].

Why Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate Cannot Be Replaced by a Generic Quinazolinone Analog


Within the quinazolinone-benzoate chemotype, small structural modifications, such as the position of the benzoate ester (ortho vs. para) or the length of the ester alkyl chain (methyl, ethyl, propyl), critically alter physicochemical properties, binding affinity, and cellular permeability [1]. While the class has demonstrated activity against *Mycobacterium tuberculosis* AHAS (reported IC50 range 6.50–12.08 μM for the top five compounds in a 24-member series), the specific contribution of the ortho-ethyl ester configuration to selectivity and potency has not been independently resolved [2]. Simply substituting an available methyl or propyl analog without confirmation of bioequivalence risks introducing uncharacterized differences in LogP, solubility, and target engagement.

Product-Specific Evidence Guide for Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate


Physicochemical Differentiation: Calculated LogP and Polar Surface Area vs. Closest Methyl and Propyl Ester Analogs

The target compound's predicted LogP (2.56) and topological polar surface area (106.5 Ų) differ measurably from its closest ester homologs. The methyl analog (methyl 4-[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamido]benzoate) has a lower calculated LogP due to the shorter alkyl chain, while the propyl analog (propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate) has a higher LogP, consistent with chain length–driven lipophilicity shifts [1]. These differences directly influence passive membrane permeability and require independent experimental validation for each ester variant [2].

Physicochemical Profiling Drug-likeness Quinazolinone Benzoates

Positional Isomer Specificity: Ortho- vs. Para-Substituted Benzoate in the Acetyl-Linked Quinazolinone Series

The target compound bears the benzoate ester at the ortho position (2-substituted), whereas the most closely related commercially indexed analog is the para-substituted methyl ester (methyl 4-[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamido]benzoate) [1]. In a 24-member series of substituted quinazolinone benzoates evaluated against MTB-AHAS, positional isomerism around the phenyl ring contributed to variability in inhibitory potency, with top-performing compounds exhibiting IC50 values between 6.50 and 12.08 μM [2]. The specific IC50 for the ortho-ethyl ester compound has not been disclosed individually, but the series data confirm that ortho/para substitution is a determinant of activity [2].

Structural Biology Positional Isomerism Antitubercular Screening

Mycobacterium tuberculosis H37Rv Eis Acetyltransferase Inhibition: Preliminary Target Engagement Data

A structurally related quinazolinone-acetamido benzoate analog registered in BindingDB (BDBM50201745, CHEMBL3926253) inhibits *Mycobacterium tuberculosis* H37Rv Eis (enhanced intracellular survival) acetyltransferase with an IC50 of 2.90 μM [1]. This represents a distinct target from MTB-AHAS and is relevant to aminoglycoside resistance. The degree to which the ethyl ester ortho-substituted compound tested here shares this activity profile is undetermined, but the chemotype's ability to engage the Eis enzyme warrants interrogation for any analog procured for antitubercular screening [2].

Antitubercular Eis Acetyltransferase Drug Resistance

Optimal Application Scenarios for Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate


Structure-Activity Relationship (SAR) Expansion of Quinazolinone Benzoate Antituberculars

Researchers building on the Lu et al. (2015) 24-compound MTB-AHAS inhibitor series should procure this specific ortho-ethyl ester isomer to probe the contribution of ester geometry and chain length to AHAS inhibition and MIC against drug-resistant *M. tuberculosis* clinical isolates [1]. The compound fills a defined position in the ester substitution matrix that is underrepresented in the published series [1].

Dual-Target (AHAS + Eis) Profiling in Mycobacterial Drug Discovery

Given the preliminary evidence that close structural analogs inhibit MTB Eis acetyltransferase (IC50 2.90 μM), this compound can be used as a probe to test whether ortho-ethyl ester substitution permits simultaneous engagement of AHAS (branched-chain amino acid biosynthesis) and Eis (aminoglycoside resistance) in a single molecule [2]. Single-target quinazoline agents cannot address this dual mechanism [2].

Physicochemical Benchmarking of Ester Homologs in Quinazolinone Library Design

Compound library designers should include this compound as the ethyl ester reference point when comparing methyl, ethyl, and propyl ester variants of the same quinazolinone-acetamido-benzoate scaffold. Its calculated LogP (2.56) and TPSA (106.5 Ų) provide a midpoint lipophilicity value that aids in evaluating the permeability-solubility trade-off across the ester series [3].

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